1-(4-Nitrophenyl)ethanamine hydrochloride
Overview
Description
1-(4-Nitrophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a chiral amine with a nitro group attached to the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)ethanamine hydrochloride typically involves the reduction of 4-nitroacetophenone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine. The resulting amine is then converted to its hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation: The amine can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 4-aminophenylethylamine.
Substitution: N-alkyl or N-acyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The amine group can also form hydrogen bonds or ionic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenethylamine hydrochloride
- 2-(4-Nitrophenyl)ethylamine hydrochloride
- 4-Nitrobenzylamine hydrochloride
Uniqueness
1-(4-Nitrophenyl)ethanamine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The presence of the nitro group also provides distinct reactivity, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQQGVFHLSBEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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